molecular formula C17H19N3O3 B6029988 2-(3,4-dimethoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide

2-(3,4-dimethoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide

Cat. No. B6029988
M. Wt: 313.35 g/mol
InChI Key: UAKOVMJUPAYVIA-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide, also known as DPAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with cellular proteins and enzymes. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of the hepatitis B virus, and inhibit the growth of various bacteria and fungi. In vivo studies have shown that this compound can reduce tumor growth in mice and improve the survival rate of mice infected with the hepatitis B virus.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide in lab experiments is its relatively low toxicity. However, one limitation is that this compound is not water-soluble, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of this compound in the development of new materials for electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide involves the reaction of 3,4-dimethoxybenzaldehyde and 2-pyridinecarboxaldehyde with acetohydrazide in the presence of a catalyst. The resulting compound is a yellow crystalline powder with a molecular weight of 326.36 g/mol.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antimicrobial activities. In material science, this compound has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In analytical chemistry, this compound has been used as a reagent for the determination of trace amounts of copper ions in water samples.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(E)-1-pyridin-2-ylethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12(14-6-4-5-9-18-14)19-20-17(21)11-13-7-8-15(22-2)16(10-13)23-3/h4-10H,11H2,1-3H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKOVMJUPAYVIA-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC(=C(C=C1)OC)OC)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC(=C(C=C1)OC)OC)/C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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